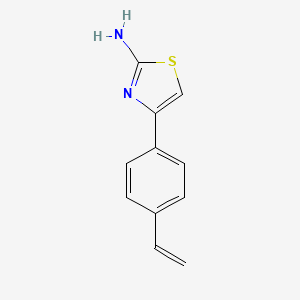![molecular formula C20H11BrClN3O3 B11556412 N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-3-(5-chloro-1,3-benzoxazol-2-yl)aniline](/img/structure/B11556412.png)
N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-3-(5-chloro-1,3-benzoxazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4-BROMO-3-NITROPHENYL)-N-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE is a synthetic organic compound that features a combination of bromine, nitro, chlorine, and benzoxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-BROMO-3-NITROPHENYL)-N-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE typically involves multi-step organic reactions. One possible route includes:
Formation of the Benzoxazole Ring: Starting from 2-aminophenol and a suitable carboxylic acid derivative, the benzoxazole ring can be synthesized through a cyclization reaction.
Nitration and Bromination: The phenyl ring can be nitrated using a mixture of concentrated nitric and sulfuric acids, followed by bromination using bromine or a brominating agent.
Imine Formation: The final step involves the condensation of the nitro-bromo-substituted benzaldehyde with the benzoxazole derivative under acidic or basic conditions to form the imine linkage.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Reduction of Imine Group: Formation of the corresponding secondary amine.
Substitution of Bromine: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique functional groups.
Biology
Biological Probes: Used in the development of probes for studying biological systems.
Drug Development: Potential use in the development of new pharmaceuticals due to its bioactive functional groups.
Medicine
Therapeutic Agents: Investigated for potential therapeutic applications such as anti-cancer or anti-inflammatory agents.
Industry
Materials Science: Used in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (E)-1-(4-BROMO-3-NITROPHENYL)-N-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The nitro and imine groups may play a role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(4-BROMO-3-NITROPHENYL)-N-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE: can be compared with other compounds that have similar functional groups, such as:
Uniqueness
- Functional Group Diversity : The presence of multiple functional groups such as nitro, bromine, and benzoxazole makes it unique and versatile for various applications.
- Reactivity : The combination of these functional groups may result in unique reactivity patterns, making it valuable for specific chemical transformations.
Properties
Molecular Formula |
C20H11BrClN3O3 |
|---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
1-(4-bromo-3-nitrophenyl)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]methanimine |
InChI |
InChI=1S/C20H11BrClN3O3/c21-16-6-4-12(8-18(16)25(26)27)11-23-15-3-1-2-13(9-15)20-24-17-10-14(22)5-7-19(17)28-20/h1-11H |
InChI Key |
ZTXUPSQVYWOXPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=CC2=CC(=C(C=C2)Br)[N+](=O)[O-])C3=NC4=C(O3)C=CC(=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-bis{3-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzene-1,3-dicarboxamide](/img/structure/B11556331.png)
![4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B11556332.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-hydroxy-3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11556333.png)
![N-(3,4-dichlorophenyl)-3-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-3-oxopropanamide](/img/structure/B11556334.png)
![4-{(Z)-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}-2-nitrophenyl naphthalene-1-carboxylate](/img/structure/B11556341.png)
![N-{(1E)-3-[(2E)-2-(3-bromo-4-methoxybenzylidene)hydrazinyl]-1-[4-(diethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11556357.png)
![N'-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11556364.png)
![N-(3-chlorophenyl)-3-{(2Z)-2-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-3-oxopropanamide](/img/structure/B11556372.png)

![N-(3,4-dichlorophenyl)-3-[(2E)-2-(3-methoxy-4-propoxybenzylidene)hydrazinyl]-3-oxopropanamide](/img/structure/B11556375.png)
![2-ethoxy-4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11556390.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B11556407.png)
![ethyl 6-amino-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4-(2-methoxyphenyl)-4H-pyran-3-carboxylate](/img/structure/B11556413.png)
![2,4-dibromo-6-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11556417.png)
